molecular formula C14H9B B1280076 2-Bromoanthracene CAS No. 7321-27-9

2-Bromoanthracene

Cat. No. B1280076
CAS RN: 7321-27-9
M. Wt: 257.12 g/mol
InChI Key: PYXBCVWIECUMDW-UHFFFAOYSA-N
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Description

2-Bromoanthracene is a brominated derivative of anthracene, a polycyclic aromatic hydrocarbon. It is a compound of interest due to its potential applications in organic synthesis and material science. The presence of the bromine atom on the anthracene ring system allows for further chemical modifications, making it a versatile intermediate for the synthesis of various anthracene derivatives.

Synthesis Analysis

The synthesis of bromoanthracene derivatives has been explored through various methods. For instance, hexabromoanthracenes were synthesized by direct bromination of 9,10-dibromoanthracene, leading to the formation of tetrabromoanthracene derivatives upon further reactions . Another approach involved a bromine-lithium exchange using tert-butyllithium at low temperatures, which initiated a cascade process to produce pentacyclic 13-azadibenzo[a,de]anthracenes . Additionally, a novel potential tridentate ligand, 1,8-bis(dimethylamino)-9-bromoanthracene, was synthesized, showcasing the versatility of bromoanthracene as a precursor for ligand synthesis .

Molecular Structure Analysis

The molecular structure of bromoanthracene derivatives is characterized by the presence of bromine atoms on the anthracene ring, which can significantly influence the electronic properties of the molecule. For example, the 1,8-bis(dimethylamino)-9-bromoanthracene ligand exhibited unsymmetrical structures with coordination of only one NMe2 group toward the central boron atom, indicating the influence of the bromine substituent on the molecule's geometry .

Chemical Reactions Analysis

Bromoanthracene derivatives participate in various chemical reactions. The photochemical reactions of 2-bromotropone with 9,10-dicyanoanthracene resulted in products with anthracene skeletons, indicating the reactivity of bromoanthracenes under light irradiation . Furthermore, reactions of 2-bromo-2-nitroethenylphosphonates with anthracene led to products through [4+2] cycloaddition and electrophilic substitution, demonstrating the electrophilic nature of bromoanthracene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoanthracene derivatives are influenced by the bromine substituents. For instance, the photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene were investigated, revealing solvent-dependent emission spectra and quenching effects by electron donors, which are indicative of the compound's photophysical behavior . The presence of bromine also facilitates further functionalization, as seen in the synthesis of a novel potential tridentate anthracene ligand .

Scientific Research Applications

1. Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs) Devices

  • Application : 2-Bromoanthracene is a useful building block for the construction of polycyclic aromatic hydrocarbon (PAH) anthracenes that are used in OFETs and OLEDs devices .
  • Method : Top contact organic thin-film transistors (OTFTs) based on 2-(anthracen-2-yl)tetracene (TetAnt), a p-type tetracene derivative, showed a hole mobility of up to 0.79 cm² V⁻¹ s⁻¹ . Another compound, 2-(Anthracen-2-yl)-5-hexylthieno[3,2-b]thiophene (ASCTT), also achieved a high hole mobility of 0.1 cm² V⁻¹ s⁻¹ .
  • Results : An OLED device based on a mixture of blue emitting 2-fluorenyl-2-anthracene and greenish-yellow emitting 2-anthryl-2-anthracence showed unusual solid-state white-light emission with the CIE coordinates (0.33, 0.34) at 10 V .

2. Synthesis of 2,9,10-Trisubstituted Anthracene Derivatives

  • Application : Highly brominated anthracenes like 2-Bromoanthracene are used as precursors for the convenient synthesis of 2,9,10-trisubstituted anthracene derivatives .
  • Method : When 9,10-dibromoanthracene was treated with bromine in CCl4 without a catalyst, 1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydro-anthracene was obtained in 95% yield in the absence of other stereoisomers or rearomatization products . Pyridine-induced elimination of hexabromide afforded 2,9,10-tribromoanthracene in 75% yield .
  • Results : The tribromide was transformed to trimethoxy compound and trinitrile by copper-assisted nucleophilic substitution reactions .

3. Dye-Sensitized Solar Cells

  • Application : 2-Bromoanthracene is used as a dye sensitizer in dye-sensitized solar cells .
  • Method : The structure of the molecule is based on a Donor-π bridge-Acceptor. Different types of donors are investigated. This work is based on Hartree-Fock (HF) and Density functional theory (DFT), which analyze the molecular and electronic structures, polarizabilities, and hyperpolarizabilities of organic dye sensitizer of Bromoanthracene .
  • Results : Ultraviolet-visible (UV-Vis) spectrum were analyzed using Time Dependent-Density Functional Theory (TD-DFT). The theoretical results have demonstrated that TDDFT calculations using the polarizable continuum model (PCM) were logically capable of predicting the excitation energies, the absorption, and the emission spectra of the molecules .

4. Photodimerization of Anthracenes

  • Application : 2-Bromoanthracene is used in the investigation of the photodimerization of anthracenes .
  • Method : Nuclear Magnetic Resonance (NMR) spectroscopy is employed for the investigation of the photodimerization of two exemplary anthracenes: anthracene (A) and 9-bromoanthracene (B), in the solutions with only A or B, and in the mixture of A and B .
  • Results : Estimated k values, derived from the presented kinetic model, showed that the dimerization of A .

5. Organic Dichroic Dyes

  • Application : Symmetric Bromoanthracene is applied in the manufacture of organic dichroic dyes .
  • Method : The structure of the molecule is based on a Donor-π bridge-Acceptor. Different types of donors are investigated. This work is based on Hartree-Fock (HF) and Density functional theory (DFT), which analyze the molecular and electronic structures, polarizabilities, and hyperpolarizabilities of organic dye sensitizer of Bromoanthracene .
  • Results : Ultraviolet-visible (UV-Vis) spectrum were analyzed using Time Dependent-Density Functional Theory (TD-DFT). The theoretical results have demonstrated that TDDFT calculations using the polarizable continuum model (PCM) were logically capable of predicting the excitation energies, the absorption, and the emission spectra of the molecules .

6. Photoreactivity of Anthracene Mixture

  • Application : 2-Bromoanthracene is used in the investigation of the photoreactivity of an anthracene mixture .
  • Method : Nuclear Magnetic Resonance (NMR) spectroscopy is employed for the investigation of the photodimerization of two exemplary anthracenes: anthracene (A) and 9-bromoanthracene (B), in the solutions with only A or B, and in the mixture of A and B .
  • Results : Estimated k values, derived from the presented kinetic model, showed that the dimerization of A was 10 times faster in comparison with B when compounds were investigated in separate samples, and 2 times faster when compounds were prepared in the mixture .

Safety And Hazards

2-Bromoanthracene is considered hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention .

Future Directions

2-Bromoanthracene is being utilized more often in chemistry and materials sciences due to its unique rigid molecular structure and photoreactivity . Its photodimerization can be harnessed for the fabrication of novel photoresponsive materials . Future research could focus on better understanding the photodimerization processes to facilitate the rational photofabrication of mix-anthracene-based materials .

properties

IUPAC Name

2-bromoanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXBCVWIECUMDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90492758
Record name 2-Bromoanthracene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoanthracene

CAS RN

7321-27-9
Record name 2-Bromoanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90492758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromanthracen
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Synthesis routes and methods I

Procedure details

2-Bromoanthraquinone 10 (8.50 g, 0.0296 mol, 1 equiv) and a 50:50 mixture of isopropyl alcohol and tetrahydrofuran (200 mL) were stirred for 10 minutes at 0° C., forming a yellow suspension. NaBH4 (6.70 g, 0.177 mol, 6.0 equiv.) was added to the suspension at 0° C. The mixture was stirred at 0° C. for three hours, turning red in color. The solution was then warmed to room temperature. Additional NaBH4 (3.35 g, 0.089 mol, 3.0 equiv.) was added to the solution at room temperature and the solution was stirred at room temperature for 12 hours, turning into an orange suspension. Deionized water (10 mL) was added to the solution at room temperature and the solution was stirred at room temperature for an additional 12 hours. The consumption of 2-bromoanthraquinone 10 was monitored by thin-layer chromatography (35% CHCl3/hexane, Rf=0.33). Once the consumption of 2-bromoanthraquinone 10 stopped entirely (it was never fully consumed), the volatiles were removed by rotary evaporation. 3 M HCl was slowly added to the solution until bubbling ceased, then additional 3 M HCl (30 mL) was added. The solution was heated at reflux for 6 hours, turning into an opaque, yellow suspension in the process. The mixture was cooled to room temperature, turning into a transparent solution containing yellow-brown crystals. As much water as possible was removed by rotary evaporation. The contents were then vacuum-filtered and washed using deionized water to remove any water, acid and ionic salt, leaving behind a yellow-brown colored solid. The vacuum-filtration receiving flask was changed and the solid was washed with CH2Cl2 through the filter paper. The CH2Cl2 was removed through rotary evaporation. The remaining solid was purified by column chromatography (100% hexane, Rf=0.27), providing 2-bromoanthracene 11 as a white, powdery solid (2.00 g, 26%). 1H NMR (CDCl3): δ 8.42 (s, 1H), 8.34 (s, 1H), 8.18 (d, 1H), 8.01 (m, 2H), 7.87 (d, 1H), 7.50 (m, 3H).
Quantity
8.5 g
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200 mL
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6.7 g
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3.35 g
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10 mL
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Synthesis routes and methods II

Procedure details

2-bromoanthraquinone (Formula XII, 35.2 g) was added to a 3-L, 3-necked flask fitted with a distillation head and receiver. The system was put under N2 and charged with cyclohexanol (1 L), and Al(O-sec-Bu)3 (375 mL). The mixture was heated until distillate began collecting in the receiver at a pot temperature of about 120° C. The distillation was continued until the pot temperature reached 162° C., and then cooled to 155° C. The reaction was stirred at 155° C. over 48 h, then cooled to 100° C. and poured into a large beaker containing methanol (MeOH) (1 L), water (400 mL) and concentrated HCl (200 mL). The off-white precipitate was collected on a filter frit (40-60 μm pores), washed with water (30 mL) and MeOH (1 L), and air-dried overnight. The product was dried further under vacuum to afford 22.4 g (71 percent yield). DSC data (scanned at 20° C./min): peak temp 220° C., ΔH=126 Jg−1. IR (KBr, strong abs only): 892, 741, 474 cm−1. 1H NMR (500 MHz, d6-Me2SO): δ 7.56 (m, 6 lines, 6-H, 8-H), 7.60 (dd, J=2.0 9.0 Hz, 7-H), 8.09 (m, 1-H, 3-H, 4-H), 8.39 (‘d’, J=1 Hz, 9-H), 8.57 (s, 5-H), 8.63 (s, 10-H).
Quantity
35.2 g
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0 (± 1) mol
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[Compound]
Name
3-L
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0 (± 1) mol
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1 L
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375 mL
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Yield
71%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
154
Citations
T Kaneko, T Matsubara, T Aoki - Chemistry of materials, 2002 - ACS Publications
… 4-(2-Anthryl)-2,6-di-tert-butylphenol 5a was newly synthesized from 2-bromoanthracene via cross coupling reaction with (3,5-di-tert-butyl-4-trimethylsiloxyphenyl)magnesium bromide …
Number of citations: 39 pubs.acs.org
J Fu, EM Suuberg - Fluid phase equilibria, 2013 - Elsevier
… < 0.10), in region A, not surprisingly behave like 2-bromoanthracene. The enthalpies of crystallization are near the values of pure 2-bromoanthracene. When the mole fraction of …
Number of citations: 4 www.sciencedirect.com
A Bashir, D Käfer, J Muller, C Wöll, A Terfort… - … EDITION IN ENGLISH-, 2008 - Citeseer
Chemical synthesis of selenoacetic acid Se-anthracen-2-yl ester. 2-Bromoanthracene (1.13 g, 4.39 mmol)[1] was dissolved in THF (80 ml), cooled down to-78 C and tert.-butyllithium (…
Number of citations: 90 citeseerx.ist.psu.edu
J Fu, EM Suuberg - Environmental Toxicology and Chemistry, 2012 - Wiley Online Library
… The vapor pressure of 2-bromoanthracene was measured in … The enthalpies of sublimation of 2-bromoanthracene, 2-… The vapor pressure of 2-bromoanthracene is approximately …
Number of citations: 25 setac.onlinelibrary.wiley.com
Y Miyake, M Tokumura, Q Wang, T Amagai… - Journal of Environmental …, 2017 - Elsevier
… Of the 11 BrPAHs detected, 2-bromoanthracene and 1-bromopyrene were detected at the highest concentrations. The mutagenic and carcinogenic BrPAHs 1,5-dibromoanthracene and …
Number of citations: 10 www.sciencedirect.com
B Shaik, JH Park, TK An, YR Noh, SB Yoon, CE Park… - Tetrahedron, 2013 - Elsevier
… The target molecules were synthesized using 2-bromoanthracene as the starting material, and the proceeding reactions included alkylation, bromination, and the Sonogashira coupling …
Number of citations: 30 www.sciencedirect.com
C Fan, J Pei, J Zhao, M Huang, W Tang, J Hu, B Cao… - Organic …, 2019 - Elsevier
… (anthracene-9,10-dione) (NAQ3), is feasibly synthesized through one-step Buchwald-Hartiwig CN couple reaction between 2-aminoanthracene-9,10-dione and 2-bromoanthracene-9,…
Number of citations: 1 www.sciencedirect.com
J Fu, JW Rice, EM Suuberg - Abstracts of Papers of the American …, 2011 - hero.epa.gov
… The system of pyrene + 9, 10-dibromoanthracene shows multiple phase characteristics and the existence of two preferred states, while the system of anthracene + 2-bromoanthracene …
Number of citations: 0 hero.epa.gov
J Fu, EM Suuberg, JW Rice - 2012 - scholar.archive.org
… 12 also shows changes of the distance between 002 planes in this system, which demonstrates that the spacings between 002 planes are stretched by adding 2bromoanthracene into …
Number of citations: 3 scholar.archive.org
L Zhao, RI Kaiser, B Xu, U Ablikim… - Angewandte …, 2020 - Wiley Online Library
… These precursors were 2- and 3-bromophenanthrene along with 1- and 2-bromoanthracene (C 14 H 9 Br) seeded in separate experiments in vinylacetylene/helium. The temperature of …
Number of citations: 18 onlinelibrary.wiley.com

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